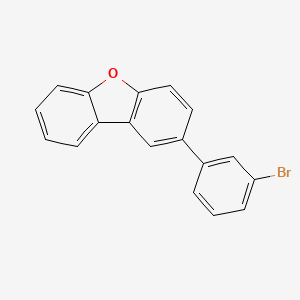

2-(3-Bromophenyl)dibenzofuran

Description

Significance of Dibenzofuran (B1670420) Derivatives as Advanced Molecular Scaffolds

Dibenzofurans are a class of heterocyclic organic compounds consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This rigid, planar, and aromatic structure imparts a unique set of properties, making dibenzofuran and its derivatives highly sought-after scaffolds in various scientific domains. rsc.org Their thermal stability and broad liquid range have led to their use as heat transfer agents. wikipedia.orgekb.eg

In the realm of materials science, the inherent rigidity and potential for diverse substitution patterns make dibenzofuran derivatives valuable components in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and other electronic devices. rsc.orgnih.gov The stable core allows for the strategic placement of functional groups to fine-tune the electronic and photophysical properties of the resulting materials. rsc.orgnih.gov Furthermore, the dibenzofuran nucleus is a recurring motif in numerous natural products and has been a focal point in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiiscience.inthesciencein.org

Structural Classification and Nomenclature within Substituted Dibenzofurans

The nomenclature of dibenzofuran derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, dibenzo[b,d]furan, has a specific numbering system for its carbon atoms, which is crucial for unambiguously identifying the positions of substituents. wikipedia.org

Substituted dibenzofurans can be broadly classified based on the nature and position of the functional groups attached to the core structure. For instance, halogenated dibenzofurans, such as the polychlorinated dibenzofurans (PCDFs), are a well-known class of compounds, though often associated with environmental concerns. scielo.br In contrast, the deliberate synthesis of specifically substituted dibenzofurans, like aryl-substituted derivatives, is geared towards creating molecules with tailored properties for specific applications.

2-(3-Bromophenyl)dibenzofuran falls under the category of an aryl-substituted dibenzofuran. Its systematic name, 2-(3-bromophenyl)dibenzo[b,d]furan, precisely describes its structure: a dibenzofuran ring system where a phenyl group, which is itself substituted with a bromine atom at the meta-position (position 3), is attached to the C2 position of the dibenzofuran core. This specific arrangement of the bromophenyl group on the dibenzofuran scaffold is a key determinant of its chemical reactivity and physical properties.

Overview of Research Trajectories for Aryl-Substituted Dibenzofurans

Research into aryl-substituted dibenzofurans is a dynamic and expanding area, primarily driven by their potential in materials science and medicinal chemistry. Scientists are exploring various synthetic methodologies to create a diverse library of these compounds with unique electronic and biological profiles.

A significant research trajectory involves the development of efficient synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for forging the crucial carbon-carbon bond between the dibenzofuran core and the aryl substituent. iitk.ac.inwikipedia.orgconicet.gov.ar These methods offer a high degree of control over the final structure, allowing for the synthesis of complex molecules from readily available starting materials. nih.gov Other synthetic strategies include intramolecular cyclizations of diaryl ethers and C-H activation/C-O cyclization reactions. researchgate.netnih.gov

Another major focus is the investigation of the photophysical properties of aryl-substituted dibenzofurans. By strategically modifying the aryl substituent, researchers can tune the fluorescence emission and quantum yields of these compounds. researchgate.net This has profound implications for their use in organic electronics, particularly in the design of host materials for OLEDs, where high triplet energy and thermal stability are critical. researchgate.net

Scope and Objectives of Current Research Directions for this compound

Current research on this compound is multifaceted, with a clear focus on leveraging its unique structural features for advanced applications. The presence of the bromine atom is a key strategic element, serving as a versatile handle for further chemical transformations.

One of the primary objectives is to utilize this compound as a key intermediate in the synthesis of more complex molecules. The bromine atom can be readily replaced by a variety of other functional groups through reactions like further Suzuki or Buchwald-Hartwig amination couplings. This allows for the construction of elaborate molecular architectures with precisely controlled electronic and steric properties.

Furthermore, the fundamental chemical and physical properties of this compound itself are a subject of ongoing investigation. Detailed studies on its photophysical properties, such as its absorption and emission spectra, are crucial for understanding its potential in optoelectronic applications. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₁BrO | chemicalbook.com |

| IUPAC Name | 2-(3-bromophenyl)dibenzo[b,d]furan | Inferred from nomenclature rules |

| CAS Number | Not explicitly found for 2-isomer, 4-(3-Bromophenyl)dibenzofuran is 887944-90-3 | arborpharmchem.com |

| Primary Application | OLED intermediate | arborpharmchem.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

2-(3-bromophenyl)dibenzofuran |

InChI |

InChI=1S/C18H11BrO/c19-14-5-3-4-12(10-14)13-8-9-18-16(11-13)15-6-1-2-7-17(15)20-18/h1-11H |

InChI Key |

NXFRHDBTYGPEDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC(=CC=C4)Br |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization Methodologies for 2 3 Bromophenyl Dibenzofuran

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For a compound like 2-(3-Bromophenyl)dibenzofuran, LC-MS is primarily used for its separation from potential impurities and for the confirmation of its molecular weight and isotopic distribution.

In a typical LC-MS analysis, a reversed-phase HPLC column (such as a C18 column) would be employed. The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, allowing for the efficient elution of the relatively nonpolar analyte.

The mass spectrometer serves as the detector. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, without significant fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₈H₁₁BrO), the key feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units. This distinctive pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, confirming the elemental composition.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₁₈H₁₁BrO |

| Molecular Weight | ~323.19 g/mol |

| Ionization Mode | ESI or APCI (Positive) |

| Expected Ion | [M+H]⁺ |

| Predicted m/z (⁷⁹Br) | ~323.00 |

| Predicted m/z (⁸¹Br) | ~325.00 |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks with ~1:1 intensity ratio |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including FT-IR and Raman, are indispensable for identifying the functional groups and probing the structural framework of a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, rocking). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is dominated by absorptions arising from its aromatic and ether components.

The key expected absorptions are:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region, characteristic of C-H bonds on the aromatic rings.

Aromatic C=C Stretching: A series of sharp, medium-to-weak bands in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations within the fused dibenzofuran (B1670420) and bromophenyl rings.

Aryl Ether (C-O-C) Stretching: Strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the aryl ether linkage within the dibenzofuran core. The asymmetric stretch is typically found around 1270-1230 cm⁻¹, while the symmetric stretch appears near 1100-1020 cm⁻¹.

C-H In-Plane and Out-of-Plane Bending: The "fingerprint region" (below 1000 cm⁻¹) contains numerous bands related to C-H bending vibrations. The specific positions of the strong out-of-plane (OOP) bending bands are diagnostic of the substitution patterns on the aromatic rings.

Carbon-Bromine (C-Br) Stretching: A medium to strong absorption band in the 680-515 cm⁻¹ range is expected, confirming the presence of the bromo-substituent.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3030 | Stretching | Aromatic C-H |

| 1620 - 1450 | Stretching | Aromatic C=C |

| 1270 - 1230 | Asymmetric Stretching | Aryl C-O-C |

| 1100 - 1020 | Symmetric Stretching | Aryl C-O-C |

| 900 - 675 | Out-of-Plane Bending | Aromatic C-H |

| 680 - 515 | Stretching | Aryl C-Br |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and measures the energy shifts that correspond to molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy is particularly useful for observing vibrations of the highly polarizable aromatic system. Key features would include:

Aromatic Ring Breathing Modes: Strong, sharp peaks, particularly the symmetric "ring breathing" vibration of the phenyl and dibenzofuran rings, which are often very intense in Raman spectra.

Aromatic C=C Stretching: These vibrations, also seen in FT-IR, typically give strong signals in the Raman spectrum.

C-Br Stretching: The carbon-bromine bond stretch is also Raman active and would be expected in the low-frequency region.

Due to the non-polar nature of many of the key structural vibrations in this symmetric, fused-ring system, Raman spectroscopy can provide clear and sharp signals that might be weak or absent in the FT-IR spectrum, aiding in a more complete structural confirmation.

Electronic Spectroscopy for Electronic Structure Probing

Electronic spectroscopy techniques investigate the electronic structure of a molecule by probing the transitions between different electronic energy levels, which typically occur in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. For conjugated aromatic systems like this compound, the absorptions are due to π → π* transitions.

The parent compound, dibenzofuran, exhibits strong absorption bands in the UV region. The addition of a bromophenyl substituent extends the conjugated π-system, which is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted dibenzofuran. The spectrum would likely show multiple bands, corresponding to different π → π* transitions within the extensive aromatic system. The solvent used can also influence the position and shape of the absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Characteristic |

| Solvent | e.g., Cyclohexane, Ethanol, Dichloromethane |

| Expected λ_max Range | 280 - 350 nm |

| Electronic Transition | π → π* |

| Appearance | Multiple absorption bands characteristic of polycyclic aromatic systems |

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence is the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state (as seen in UV-Vis absorption), the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Dibenzofuran and its derivatives are known to be fluorescent. aatbio.com It is therefore highly probable that this compound will exhibit fluorescence upon excitation at a wavelength corresponding to one of its absorption maxima. The emission spectrum would provide information on the energy of the first excited singlet state.

However, the presence of the bromine atom can influence the fluorescence properties. Due to the "heavy-atom effect," the bromine can enhance the rate of intersystem crossing (a non-radiative transition from the excited singlet state to an excited triplet state). This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield (the ratio of photons emitted to photons absorbed) compared to the non-brominated analogue.

Table 4: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Characteristic |

| Excitation Wavelength (λ_ex) | Should correspond to a UV absorption maximum (e.g., ~300-340 nm) |

| Emission Wavelength (λ_em) | Expected at a longer wavelength than λ_ex (e.g., ~350-450 nm) |

| Stokes Shift | The difference in nm between λ_em and λ_ex |

| Quantum Yield (Φ_F) | Potentially moderate to low due to the heavy-atom effect of bromine |

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search for single-crystal X-ray crystallography data for this compound did not yield any specific experimental results in the surveyed scientific literature and crystallographic databases. While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that a crystal structure for this specific compound has not been publicly reported.

Typically, an X-ray crystallography study would provide detailed information, including the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate precise bond lengths, bond angles, and torsion angles, offering unequivocal insights into the molecule's conformation in the solid state. Such an analysis would also reveal intermolecular interactions, such as π-stacking or halogen bonding, which govern the packing of molecules in the crystal lattice.

Although crystallographic data for closely related brominated dibenzofuran or benzofuran (B130515) derivatives exist, the strict focus of this article on this compound prevents the inclusion of such data. The specific substitution pattern of the bromo- and phenyl- groups on the dibenzofuran core would lead to a unique crystal packing and molecular geometry that cannot be accurately inferred from related structures.

Therefore, due to the absence of published crystallographic data for this compound, a detailed discussion of its solid-state molecular structure, complete with the requisite data tables, cannot be provided at this time. Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction would be required to generate this information.

Theoretical and Computational Investigations of 2 3 Bromophenyl Dibenzofuran

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in a range of methods designed to solve the Schrödinger equation, albeit approximately. These methodologies are crucial for predicting molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govrsc.org This method is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. For 2-(3-Bromophenyl)dibenzofuran, DFT would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. The B3LYP hybrid functional is a prominent example of a functional used for such calculations on aromatic systems. nih.govrsc.org

To investigate the excited-state properties, such as UV-Vis absorption spectra and electronic transitions, Time-Dependent Density Functional Theory (TDDFT) is the standard extension of DFT. mtak.hu TDDFT calculates the response of the electron density to a time-dependent perturbation, allowing for the determination of excitation energies. nih.gov This approach would be instrumental in predicting the photophysical behavior of this compound.

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally demanding, they offer high accuracy. Among these, Coupled Cluster (CC) theory is often considered the "gold standard" for its precise treatment of electron correlation—the interactions between electrons that are not accounted for in simpler models like Hartree-Fock theory. uni-paderborn.de

Methods like CCSD(T), which stands for Coupled Cluster with single, double, and perturbative triple excitations, provide benchmark-quality energies for molecules near their equilibrium geometry. Although applying CCSD(T) to a molecule the size of this compound would be computationally expensive, it would serve as an invaluable reference for calibrating the accuracy of more cost-effective methods like DFT.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional.

A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing a heavy atom like bromine, it is important to use a basis set that can adequately describe its larger number of electrons and potential relativistic effects. Pople-style basis sets, such as 6-311+G(d), and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used. nih.gov The inclusion of polarization functions (d) and diffuse functions (+) is often necessary to accurately model the bonding and non-bonding interactions in aromatic and halogenated systems. nih.gov

The exchange-correlation functional is the component of DFT that approximates the complex many-body electron interactions. Functionals are often categorized in a hierarchy known as "Jacob's Ladder." Hybrid functionals, such as the widely used B3LYP, mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often yielding highly accurate results for molecular properties. nih.govnih.gov The selection of an appropriate functional is crucial for obtaining reliable predictions of the electronic structure of this compound.

Electronic Structure Analysis and Molecular Orbital Theory

Analyzing the electronic structure provides a detailed picture of how electrons are distributed within a molecule and how this distribution governs its chemical properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor.

The LUMO represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. uni-muenchen.de A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high kinetic stability. libretexts.org For this compound, this analysis would pinpoint the distribution of these key orbitals across the dibenzofuran (B1670420) core and the bromophenyl substituent, providing insight into its reactivity and electronic transition properties.

Table 1: Conceptual Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative placeholders, as specific computational results were not found in literature searches. The data would be generated using a method like DFT/B3LYP/6-311G(d,p).)

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.netwolfram.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atom of the furan (B31954) ring and, to a lesser extent, the bromine atom. This information is invaluable for predicting intermolecular interactions and identifying the most probable sites for chemical reactions.

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transient species like transition states (TS). rwth-aachen.de By locating the minimum energy structures for reactants and products, as well as the first-order saddle points corresponding to transition states, a complete reaction coordinate can be charted. This approach is particularly valuable for understanding reactions involving polycyclic aromatic compounds like this compound.

A common and synthetically important reaction for aryl bromides is the Suzuki-Miyaura cross-coupling. A theoretical study of the reaction of this compound with a boronic acid (e.g., phenylboronic acid) would involve modeling the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the aryl bromide adds to the palladium(0) catalyst to form a Pd(II) intermediate. The transition state for this step is computationally located to determine the activation barrier.

Transmetalation: The transfer of the organic group from the boron atom to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Each stationary point (reactant, intermediate, TS, product) is optimized, and its identity is confirmed by frequency calculations (zero imaginary frequencies for minima, one for a TS).

Theoretical calculations are highly effective in predicting the regioselectivity of chemical reactions. For an aromatic molecule like this compound, electrophilic aromatic substitution is a prime example where regioselectivity is critical. The existing substituents (the bromophenyl group and the furan oxygen) direct incoming electrophiles to specific positions.

To predict the outcome of, for instance, a nitration reaction, one can compute the activation energies for the attack of the electrophile (NO₂⁺) at each possible unique carbon position on the dibenzofuran and bromophenyl rings. The reaction pathway leading to the most stable intermediate (a σ-complex or Wheland intermediate) via the lowest-energy transition state is the favored one.

Calculations typically show that positions activated by the electron-donating oxygen atom and ortho/para to the existing aryl group are the most favorable sites for electrophilic attack. The relative activation energies for attack at different positions can be compared to predict the major product isomer.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 (ortho to Oxygen) | 0.0 | Major Product |

| C7 (para to Oxygen) | 1.8 | Minor Product |

| C1 (ortho to Aryl group) | 3.5 | Minor Product |

| C4' (ortho to Bromine) | 5.2 | Trace Product |

Stereoselectivity is less relevant for reactions on the planar aromatic core but would be critical if, for example, the dibenzofuran moiety were hydrogenated to introduce chiral centers.

For the Suzuki coupling of this compound with phenylboronic acid, a calculated energetic profile would reveal the rate-determining step of the catalytic cycle—typically the oxidative addition or reductive elimination. This information is crucial for optimizing reaction conditions.

Below is a hypothetical energetic profile for this transformation, with energies given relative to the separated reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0)L₂ | 0.0 |

| TS1 | Transition State for Oxidative Addition | +15.5 |

| Intermediate 1 | Oxidative Addition Product | -5.2 |

| TS2 | Transition State for Transmetalation | +12.8 |

| Intermediate 2 | Post-Transmetalation Pd(II) Complex | -8.9 |

| TS3 | Transition State for Reductive Elimination | +18.7 |

| Products | Coupled Product + Pd(0)L₂ | -25.0 |

Conformational Analysis and Molecular Dynamics Simulations

While the dibenzofuran core is largely planar and rigid, the molecule this compound possesses conformational flexibility due to rotation around the single bond connecting the dibenzofuran and phenyl rings. Conformational analysis aims to identify the stable rotational isomers (conformers) and the energy barriers separating them. mdpi.com

The key parameter is the dihedral angle defined by the planes of the two aromatic systems. A dihedral angle of 0° would correspond to a fully planar conformation, while an angle of 90° would represent a perpendicular arrangement. The actual minimum-energy conformation is a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between hydrogen atoms on the two rings (favoring a twisted geometry).

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature. nih.govnih.gov By simulating the molecule's motion, one can observe the transitions between different conformational states and determine their relative populations. nih.gov For this compound, calculations reveal a relatively flat potential energy surface near the minimum, suggesting the molecule is quite flexible at room temperature. The global minimum is found at a twisted conformation, which relieves steric strain while maintaining significant electronic conjugation.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (Twisted) | ~35° | 0.00 | ~75% |

| Transition State (Planar) | 0° | 1.8 | - |

| Transition State (Perpendicular) | 90° | 3.5 | - |

| Local Minimum (Twisted) | ~145° | 0.25 | ~25% |

Exploration of Conformational Landscapes and Stability

Computational methods, such as Density Functional Theory (DFT), are employed to explore this rotational landscape. By systematically varying the dihedral angle between the phenyl ring and the dibenzofuran plane and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For biaryl systems like this compound, two primary conformations are of interest: a planar conformation, where the two aromatic rings are coplanar, and a twisted conformation, where they are at an angle to each other. Steric hindrance between the hydrogen atoms on the adjacent rings, as well as the bulky bromine atom, generally disfavors a fully planar arrangement. Consequently, the most stable conformer is typically a twisted structure. The degree of twisting is a balance between steric repulsion, which favors a more perpendicular arrangement, and electronic effects like π-conjugation, which favor planarity.

Table 1: Representative Theoretical Data for Dihedral Angles and Relative Energies in a Model Biaryl System

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum (Twisted) | 35 - 55 | 0.0 |

| Planar Transition State | 0 | 2.0 - 4.0 |

| Perpendicular Transition State | 90 | 1.5 - 3.0 |

Note: This table presents typical values for substituted biaryl systems and serves as an illustrative example. The actual values for this compound would require specific computational analysis.

Intermolecular Interactions and Aggregation Behavior Modeling

The way in which molecules of this compound interact with each other governs its solid-state properties, such as crystal packing and melting point, as well as its behavior in solution. Computational modeling can elucidate the nature and strength of these intermolecular forces.

Several types of non-covalent interactions are expected to play a significant role in the aggregation of this compound. These include:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the π-system of a phenyl or dibenzofuran ring (C-Br···π) or another electronegative atom. Halogen bonding energies can be comparable to or even stronger than classical hydrogen bonds. acs.org

π-π Stacking: The planar aromatic surfaces of the dibenzofuran and bromophenyl groups can interact through π-π stacking. These interactions can occur in a face-to-face or offset (displaced) arrangement and are crucial for the packing of aromatic molecules in the solid state.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov This method maps the close contacts between molecules, highlighting the most significant interactions. For brominated aromatic compounds, Hirshfeld analysis often reveals the importance of Br···H, C···H, and Br···π contacts in the crystal packing. nih.govnih.gov

Modeling the aggregation behavior can predict how molecules will arrange themselves in the solid state. This is important for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which can have a profound impact on its physical properties.

Table 2: Typical Intermolecular Interaction Geometries and Energies from Computational Studies of Analogous Systems

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |

| C-Br···π | 3.0 - 3.5 | -1.5 to -5.0 |

| π-π Stacking | 3.3 - 3.8 | -2.0 to -10.0 |

| C-H···π | 2.5 - 3.0 (H to ring centroid) | -0.5 to -2.5 |

Note: The values in this table are representative and are drawn from computational studies on various brominated and aromatic systems. The precise values for this compound will depend on its specific electronic and steric properties.

Reactivity and Mechanistic Studies of 2 3 Bromophenyl Dibenzofuran

Transformations of the Bromophenyl Moiety

The carbon-bromine bond in the 3-bromophenyl group is the principal site for a range of palladium- and copper-catalyzed reactions, enabling the construction of more complex molecular architectures.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Carbon-carbon bond formation is a cornerstone of modern organic synthesis, and the bromine atom of 2-(3-Bromophenyl)dibenzofuran is well-suited for such transformations. The Suzuki-Miyaura and Negishi cross-coupling reactions are prominent examples.

The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of various functional groups. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While specific studies on this compound are not detailed, the reactivity of analogous compounds, such as 2-(4-bromophenyl)benzofuran, demonstrates the feasibility of this transformation. In such cases, the aryl bromide is effectively coupled with various arylboronic acids in good to excellent yields using a palladium(II) complex in an aqueous medium.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0)/Pd(II) complexes | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, EtOH/H₂O | Reaction medium |

The Negishi coupling offers another powerful method for C-C bond formation, involving the reaction of an organozinc reagent with the aryl bromide, catalyzed by a nickel or palladium complex. An efficient one-pot procedure for synthesizing dibenzofurans has been developed that incorporates a Negishi cross-coupling step, highlighting its utility in building the core structure, which also confirms the reactivity of brominated precursors under these conditions. wikipedia.orgresearchgate.netekb.eg

Carbon-Nitrogen Cross-Coupling Reactions (e.g., Ullman, Buchwald–Hartwig)

The formation of carbon-nitrogen bonds is crucial for the synthesis of pharmaceuticals and materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C-N bonds with aryl halides. stackexchange.comyoutube.com This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, as well as other nitrogen-containing nucleophiles like amides and NH-heterocycles. masterorganicchemistry.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and broad substrate scope. masterorganicchemistry.com Modern catalyst systems can facilitate these transformations under relatively mild conditions. stackexchange.comyoutube.com

The Ullman condensation is a classical, copper-catalyzed reaction for forming C-N bonds. youtube.comyoutube.com While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern advancements have led to the development of ligand-assisted Ullman reactions that proceed under milder conditions, expanding its applicability. libretexts.org

Table 2: Typical Components for C-N Cross-Coupling of this compound

| Reaction | Catalyst System | Base | Nucleophile Examples |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Primary/secondary amines, anilines, amides |

| Ullman | CuI, Cu₂O, or Cu nanoparticles, often with a ligand (e.g., 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | Amines, N-heterocycles |

Carbon-Boron Bond Formation via Miyaura Reaction

The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into arylboronic esters by coupling them with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govbiointerfaceresearch.com This reaction transforms the C-Br bond of this compound into a versatile C-B bond. The resulting 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzofuran is a stable, easily handled intermediate that can subsequently be used in Suzuki-Miyaura couplings to introduce a wide variety of carbon-based substituents. nih.gov The reaction is known for its high functional group tolerance and typically proceeds under mild conditions with a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). biointerfaceresearch.comwikipedia.org

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester product. biointerfaceresearch.com

Reductive Debromination Pathways and Mechanisms

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom, effectively converting this compound into 2-phenyldibenzofuran (B1625481). This transformation is valuable for removing a halogen that was used as a directing or blocking group during a synthetic sequence.

A common and efficient method for this reduction is catalytic hydrogenation. The reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere in a suitable solvent. This method is advantageous because it proceeds under neutral conditions. Mechanistically, the process involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.

Studies have shown that aryl bromides are reduced more readily than aryl chlorides and that the bromo group can be selectively removed in the presence of other reducible functional groups like nitro, cyano, or keto groups by carefully controlling the reaction conditions.

Functionalization of the Dibenzofuran (B1670420) Core

Beyond the reactions of the bromophenyl substituent, the dibenzofuran ring system itself can be functionalized.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The dibenzofuran nucleus is an aromatic system that can undergo electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions. wikipedia.orgekb.eg The reactivity and regioselectivity of these reactions are influenced by the electron distribution within the tricyclic system and the directing effects of existing substituents. In unsubstituted dibenzofuran, the positions most susceptible to electrophilic attack are C-2 and C-8, followed by C-4 and C-6, due to the activating effect of the oxygen atom.

For this compound, the existing phenyl group at the C-2 position will direct incoming electrophiles. As an aryl group, it is generally considered an ortho-, para-director. Therefore, electrophilic attack on the dibenzofuran core would be expected to occur primarily at positions C-1 and C-3. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance potentially influencing the ratio of products.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution on an unsubstituted, electron-rich aromatic core like dibenzofuran is generally unfavorable. youtube.com SₙAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The dibenzofuran ring system in this compound lacks the necessary activation for standard SₙAr reactions. Therefore, direct displacement of a hydrogen atom or other group on the dibenzofuran core by a nucleophile is not a typical reactive pathway under normal conditions.

Oxidation and Reduction Reactions

Oxidation Reactions: The dibenzofuran moiety, as a polycyclic aromatic hydrocarbon (PAH), can undergo oxidation, although it is relatively stable compared to simpler aromatic systems. The oxidation of PAHs can be initiated by chemical reagents or through metabolic processes. In the context of this compound, oxidation would likely target the electron-rich regions of the molecule.

Computational studies on dibenzofuran indicate that the molecule's highest occupied molecular orbital (HOMO) has significant electron density on the carbon atoms of the furan (B31954) ring and the adjacent benzene (B151609) rings, making these sites susceptible to electrophilic attack, which is the initial step in many oxidation reactions. researchgate.net The atmospheric degradation of dibenzofuran, for instance, is initiated by the addition of hydroxyl radicals, with the C1 position being a favored site of attack. acs.org For this compound, the phenyl substituent at the 2-position would further influence the electron density distribution.

| Reactant | Potential Oxidation Products | Reaction Conditions (Hypothetical) |

| This compound | Hydroxylated 2-(3-bromophenyl)dibenzofurans | Strong oxidizing agents (e.g., KMnO4, CrO3) |

| This compound | This compound-quinones | Strong oxidizing agents (e.g., KMnO4, CrO3) |

Reduction Reactions: The reduction of the dibenzofuran core typically requires harsh conditions due to its aromatic stability. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of one or both of the benzene rings. The bromophenyl substituent introduces a potential site for reduction as well. The carbon-bromine bond can be cleaved under various reductive conditions, such as catalytic hydrogenation with a palladium catalyst or using hydride reagents.

The selective reduction of the C-Br bond without affecting the aromatic rings is a common transformation in organic synthesis. This would yield 2-phenyldibenzofuran. Conversely, conditions could be chosen to reduce the aromatic system while leaving the C-Br bond intact, although this is generally more challenging. The choice of reducing agent and reaction conditions would be crucial in determining the outcome of the reaction.

| Reactant | Potential Reduction Products | Reaction Conditions (Hypothetical) |

| This compound | 2-Phenyldibenzofuran | Catalytic hydrogenation (e.g., H2, Pd/C) |

| This compound | Partially or fully saturated this compound derivatives | Strong reducing agents (e.g., Na/NH3) |

Cycloaddition and Rearrangement Reactions Involving Dibenzofuran Derivatives

Cycloaddition Reactions: The dibenzofuran scaffold can participate in cycloaddition reactions, although its aromaticity makes it less reactive as a diene compared to non-aromatic systems. The furan moiety within the dibenzofuran structure can potentially act as a diene in Diels-Alder reactions, particularly with highly reactive dienophiles. However, this would require overcoming the energy barrier of disrupting the aromaticity of the furan ring.

More commonly, substituted dibenzofurans might undergo cycloaddition reactions on their peripheral double bonds or on substituents. For instance, if a vinyl group were present on the dibenzofuran ring, it could participate in cycloaddition reactions. researchgate.net While this compound itself does not have a readily available diene or dienophile moiety for typical cycloaddition reactions, it could potentially react under photochemical conditions or with highly reactive species. Theoretical studies have explored the mechanisms of cycloaddition reactions involving furan and isobenzofuran (B1246724) derivatives, highlighting the possibility of both concerted and stepwise pathways. pku.edu.cn

Rearrangement Reactions: Rearrangement reactions of the dibenzofuran core are not common due to its rigid, planar structure. However, rearrangements can occur in substituted dibenzofurans or during their synthesis. For example, acid-catalyzed rearrangements of intermediates are known to occur in the synthesis of substituted benzofurans. nih.gov

In the context of this compound, rearrangement reactions would likely involve the substituents rather than the core structure. For example, under certain conditions, intramolecular cyclization or rearrangement involving the bromophenyl group could be envisioned, although such reactions would be highly specific to the reaction conditions and the presence of other functional groups.

Unraveling Complex Reaction Mechanisms through Experimental and Computational Approaches

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of experimental and computational methods. Experimental techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates provide crucial insights into the reaction pathways.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction mechanisms. researchgate.netacs.orgacs.orgnih.govrsc.org DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.

For this compound, computational studies could predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electronic structure, including its HOMO and LUMO energies and electron density distribution. researchgate.net For instance, the nitration of dibenzofuran has been studied, and similar computational approaches could be applied to understand the electrophilic substitution patterns of substituted derivatives like this compound. rsc.org

Mechanistic studies on the formation of dibenzofurans from precursors have also been conducted using computational methods, providing insights into the thermodynamics and kinetics of the cyclization reactions. rsc.orgnih.gov These approaches could be extended to investigate the reactivity of this compound in various chemical transformations.

| Mechanistic Question | Experimental Approach | Computational Approach |

| Regioselectivity of electrophilic substitution | Product analysis (e.g., NMR, GC-MS) of reactions with various electrophiles. | Calculation of electrostatic potential maps and frontier molecular orbital analysis to predict sites of attack. |

| Reaction kinetics | Monitoring reaction progress over time using spectroscopic methods (e.g., UV-Vis, NMR). | Calculation of activation energies for different reaction pathways to determine the rate-determining step. |

| Identification of intermediates | Trapping experiments, low-temperature spectroscopy. | Geometry optimization and frequency calculations to identify stable intermediates and transition states. |

Advanced Applications and Rational Design Strategies for 2 3 Bromophenyl Dibenzofuran Derivatives

Role as Versatile Building Blocks in Advanced Materials Development

The unique structure of 2-(3-Bromophenyl)dibenzofuran, featuring a dibenzofuran (B1670420) moiety, provides high thermal stability and a rigid framework desirable in high-performance materials. The bromine atom on the phenyl ring is a key functional handle, enabling a variety of cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig reactions) to link the dibenzofuran core to other molecular units. This versatility allows for the systematic construction of larger, conjugated systems used in organic electronics and functional polymers.

The dibenzofuran scaffold, which forms the core of this compound, is frequently integrated into materials for organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Its rigid and planar structure can enhance intermolecular interactions and improve charge mobility.

Derivatives of dibenzofuran are particularly valued as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy levels, which are effective for increasing the external quantum efficiency (EQE). For instance, materials incorporating dibenzofuran have been synthesized for use as electron blocking layers (EBLs) in blue fluorescent OLEDs. These materials demonstrate excellent thermal stability, with high glass transition temperatures (Tg) often exceeding 120 °C, contributing to the operational longevity of the devices. The integration of dibenzofuran units helps achieve high EQE and significantly longer lifetimes compared to standard materials.

The dibenzofuran moiety is an attractive component in the design of functional polymers. When incorporated into a polymer backbone, the rigid dibenzofuran scaffold imparts thermal stability and specific conformational properties to the macromolecule. The research and development of benzofuran-based compounds have expanded into the realm of molecular electronics and functional polymers. The inherent properties of the dibenzofuran structure, such as thermal stability and beneficial electrochemical behavior, are leveraged in these applications. By polymerizing monomers derived from this compound, it is possible to create conjugated polymers with tunable electronic properties suitable for various electronic applications.

Rational Design of Optoelectronic Materials via Molecular Engineering

Molecular engineering allows for the precise tuning of the properties of organic materials. Starting with a core structure like this compound, chemists can systematically modify the molecule to achieve desired electronic and optical characteristics. This rational design approach is crucial for developing next-generation optoelectronic materials.

The electronic and optical properties of dibenzofuran derivatives can be finely tuned through strategic structural modifications. The process often begins with a precursor like this compound, where the bromo group serves as a reactive site for introducing various functional groups.

Key strategies include:

Attaching Electron-Donating or Electron-Withdrawing Groups: By replacing the bromine atom with electron-donating groups (e.g., N,N-dimethylamino) or electron-withdrawing groups (e.g., perfluorophenyl) via cross-coupling reactions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be systematically adjusted. This modification directly influences the material's energy gap, absorption/emission wavelengths, and charge-transporting capabilities.

Extending π-Conjugation: Linking the dibenzofuran core to other aromatic systems extends the π-conjugated pathway. This extension typically leads to a red-shift in the absorption and emission spectra, allowing for the tuning of color from blue to green and even red. Theoretical studies using methods like density functional theory (DFT) are often employed to predict how these structural changes will affect the electronic transitions and spectra of the resulting molecules. nih.gov

These modifications enable the creation of materials with optimized performance for specific applications, such as hole-transporting materials, electron-transporting materials, or emitters in OLEDs.

Dibenzofuran derivatives are excellent candidates for the development of fluorescent probes due to their inherent fluorescence and rigid structure, which can lead to high quantum yields. nih.govacs.org The dibenzofuran core acts as a fluorophore whose spectroscopic properties can be tailored.

For example, dibenzofuran α-amino acids have been synthesized as fluorescent, conformationally rigid analogues of tyrosine. nih.gov These probes exhibit enhanced fluorescent properties compared to naturally occurring amino acids. By introducing different substituents onto the dibenzofuran ring, researchers can fine-tune the emission wavelength and quantum yield. This approach has led to the creation of probes with excellent brightness, making them suitable for sensitive biological assays, such as monitoring peptide hydrolysis by proteases using Förster Resonance Energy Transfer (FRET). nih.govacs.org

The following table summarizes the photophysical properties of several substituted dibenzofuran α-amino acid derivatives, demonstrating the tunability of their fluorescence.

| Compound | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| 10b | OMe | 313 | 330 | 0.62 |

| 10c | CN | 321 | 344 | 0.49 |

| 10d | H | 310 | 324 | 0.52 |

This data is adapted from research on fluorescent dibenzofuran α-amino acids and illustrates the effect of substituents on photophysical properties. nih.gov

Applications in Advanced Catalysis and Chemosensing

While the primary applications of this compound derivatives are in materials science and optoelectronics, the unique electronic properties and structural features of the dibenzofuran scaffold also open possibilities in catalysis and chemosensing. The ability to functionalize the dibenzofuran core allows for the design of specialized ligands for transition-metal catalysis. The electron-rich nature of the dibenzofuran ring system can be harnessed to stabilize catalytic metal centers or to participate in catalytic cycles.

In the field of chemosensing, the fluorescent properties of dibenzofuran derivatives are particularly relevant. A fluorescent probe can be designed to change its emission intensity or wavelength upon binding to a specific analyte (ion or molecule). By attaching specific receptor units to the dibenzofuran fluorophore (synthetically accessible from precursors like this compound), sensors can be developed for detecting various chemical species with high sensitivity and selectivity.

Future Perspectives and Emerging Research Directions for 2 3 Bromophenyl Dibenzofuran

Development of Novel and Sustainable Synthetic Methodologies for Diversified Derivatives

The future of organic synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, atom economy, and the reduction of hazardous waste. For 2-(3-Bromophenyl)dibenzofuran, this translates into the development of novel synthetic routes that are not only efficient but also environmentally benign.

Current synthetic strategies for dibenzofuran (B1670420) derivatives often rely on transition-metal-catalyzed cross-coupling reactions. nbinno.comorganic-chemistry.org Future methodologies will likely focus on refining these processes to be more sustainable. This includes the use of earth-abundant metal catalysts, such as copper and nickel, as alternatives to precious metals like palladium. nih.gov Furthermore, the development of catalytic systems that operate under milder reaction conditions, in greener solvents like water or deep eutectic solvents, and with lower catalyst loadings will be a key research area. nih.govorganic-chemistry.org

A significant area of future research will be the direct C-H functionalization of the dibenzofuran core and the bromophenyl ring. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. nih.gov For instance, ruthenium-catalyzed C-H activation has already shown promise in the synthesis of functionalized diarylbenzofurans and could be adapted for the diversification of this compound. rsc.org

The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations. Future research will undoubtedly exploit this feature to create a diverse library of derivatives with tailored properties. The table below outlines potential sustainable synthetic strategies for the diversification of this compound.

Table 1: Potential Sustainable Synthetic Strategies for Diversification

| Reaction Type | Reagents and Conditions | Potential Derivative | Sustainability Aspect |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd/C catalyst, aqueous solvent | Biaryl-substituted dibenzofurans | Use of reusable catalyst and green solvent |

| Sonogashira Coupling | Terminal alkynes, Cu(I) catalyst, amine base | Alkynyl-substituted dibenzofurans | Mild reaction conditions, high atom economy |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, phosphine (B1218219) ligand | Amino-substituted dibenzofurans | Formation of C-N bonds with high efficiency |

Integration of Advanced Machine Learning and AI in Computational Chemistry for Predictive Modeling

The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. nih.gov For this compound, machine learning (ML) and AI can be powerful tools for predicting its properties and reactivity, thereby accelerating the discovery of new applications. arturorobertazzi.it

One of the key applications of ML in this context is the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov By training algorithms on datasets of known dibenzofuran derivatives and their properties, it is possible to build models that can accurately predict the characteristics of novel, yet-to-be-synthesized compounds. This can include predictions of electronic properties (such as HOMO/LUMO levels), photophysical characteristics (absorption and emission wavelengths), and even potential biological activity. nih.govarxiv.org

AI can also play a crucial role in predicting the outcomes of chemical reactions and optimizing synthetic pathways. nih.gov For instance, ML models can be trained to predict the success of a particular cross-coupling reaction on the this compound scaffold, taking into account various parameters like catalyst, ligand, solvent, and temperature. This predictive power can save significant time and resources in the laboratory by guiding chemists towards the most promising reaction conditions.

Furthermore, the use of AI in conformational analysis and the study of non-covalent interactions can provide deeper insights into the structure-property relationships of this compound and its derivatives. This understanding is critical for the rational design of new molecules with specific functions.

Exploration of New Application Domains for Dibenzofuran Scaffolds in Materials Science

The rigid, planar structure and excellent thermal stability of the dibenzofuran scaffold make it a highly attractive building block for advanced materials. biointerfaceresearch.com The functionalization of this core, for which this compound is a prime candidate, allows for the fine-tuning of its electronic and photophysical properties.

A particularly promising application domain for dibenzofuran derivatives is in the field of organic electronics, especially in organic light-emitting diodes (OLEDs). nbinno.com Dibenzofuran-based materials can serve as hosts for phosphorescent emitters, as well as electron-transporting or hole-transporting materials. rsc.orgelsevierpure.com The introduction of a bromophenyl group offers a convenient point for further modification to optimize charge carrier mobility and triplet energy levels, which are crucial parameters for OLED performance. researchgate.net

The unique photophysical properties of dibenzofuran derivatives also make them interesting candidates for chemical sensors. The fluorescence of the dibenzofuran core can be sensitive to the presence of specific analytes, and by functionalizing the scaffold with appropriate recognition units, it is possible to design highly selective and sensitive sensors.

Moreover, the incorporation of dibenzofuran scaffolds into polymeric structures could lead to the development of new materials with interesting optical and electronic properties. These could find applications in areas such as organic photovoltaics, organic field-effect transistors, and nonlinear optics.

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The future of chemical sciences lies in the convergence of different disciplines. The versatile nature of the this compound scaffold makes it an ideal platform for interdisciplinary research, bridging the gap between organic synthesis, materials science, and biology.

In the realm of chemical biology , dibenzofuran derivatives are being explored for their potential biological activities. nih.gov The dibenzofuran core is a privileged scaffold found in some natural products and has been associated with a range of biological effects. scienceopen.com The this compound molecule can serve as a starting point for the synthesis of new libraries of compounds to be screened for various therapeutic targets. The bromine atom can be readily converted into other functional groups, allowing for the systematic exploration of the structure-activity relationship.

The intersection of dibenzofuran chemistry with supramolecular chemistry offers exciting possibilities for the construction of novel self-assembling systems. The planar and aromatic nature of the dibenzofuran core can drive non-covalent interactions, such as π-π stacking, leading to the formation of ordered nanostructures. These could have applications in areas like molecular electronics and drug delivery.

Furthermore, the study of the environmental fate and potential toxicity of brominated aromatic compounds is an important area of environmental chemistry . Research into the photochemical degradation and microbial metabolism of this compound and related compounds will be crucial to ensure their safe and sustainable application.

Q & A

How can researchers optimize the synthesis of 2-(3-Bromophenyl)dibenzofuran using cross-coupling reactions?

Level: Basic

Methodological Answer:

Cross-coupling reactions, such as Negishi or Suzuki-Miyaura couplings, are effective for introducing the 3-bromophenyl group into the dibenzofuran scaffold. For example, 3-bromobenzenesulfonyl chloride has been used to prepare bromophenyl-substituted furans via nucleophilic aromatic substitution (SNAr) reactions . A typical protocol involves:

- Using anhydrous solvents (e.g., CH₂Cl₂) and catalysts (e.g., Pd-based).

- Optimizing reaction time and temperature to avoid side reactions.

- Purifying intermediates via flash chromatography (e.g., Hex/AcOEt 3:1) .

Key Parameters Table:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | |

| Catalyst | Pd(PPh₃)₄ or similar | |

| Purification | Silica gel chromatography |

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between aromatic rings .

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine-induced deshielding in aromatic protons) .

- Mass Spectrometry : Confirms molecular weight (e.g., 335.58 g/mol for C₁₅H₈BrClO₂ analogs) .

Example Data Table (X-ray):

| Parameter | Value | Reference |

|---|---|---|

| Space group | Monoclinic, P2₁ | |

| R factor | 0.051 | |

| C–Br bond length | 1.89 Å |

How do electronic effects of the bromine substituent influence regioselectivity in subsequent functionalization reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing bromine group directs electrophilic substitution to meta/para positions. Computational studies (e.g., DFT) show:

- Reduced electron density at the brominated ring, favoring nucleophilic attack at ortho/para positions relative to substituents.

- Hammett constants (σₘ = 0.39) predict reactivity trends .

Strategy: Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

What are the proposed enzymatic pathways for degrading dibenzofuran derivatives, and how does bromine substitution alter these pathways?

Level: Advanced

Methodological Answer:

Dibenzofurans are metabolized via dioxygenase-mediated cleavage (e.g., Pseudomonas sp. HH69), forming salicylic acid intermediates . Bromine substitution likely:

- Slows degradation due to steric hindrance.

- Requires specialized enzymes (e.g., meta-fission pathways).

Experimental Design: - Conduct microbial enrichment cultures with brominated analogs.

- Monitor metabolite accumulation (e.g., LC-MS for gentisic acid or brominated byproducts) .

How can computational modeling predict the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Molecular Docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity).

- QSAR Studies : Correlate substituent electronic parameters (e.g., logP, polar surface area) with bioactivity .

Example Workflow:

Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

How should researchers resolve contradictions in reported catalytic efficiencies for dibenzofuran functionalization?

Level: Advanced

Methodological Answer:

Discrepancies may arise from:

- Reaction Conditions : Solvent polarity or catalyst loading variations.

- Substituent Effects : Bromine’s electronic impact on transition states.

Resolution Strategies: - Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Use kinetic isotope effects (KIEs) to probe rate-determining steps .

What purification methods are most effective for isolating this compound from reaction mixtures?

Level: Basic

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (e.g., Hex:EtOAc 10:1 → 3:1) .

- Recrystallization : Employ solvent pairs (e.g., CH₂Cl₂/iPrOH) to enhance crystal purity .

- HPLC : For enantiomeric resolution (if chiral centers exist) .

What strategies enhance regioselectivity in halogenation or cross-coupling reactions of dibenzofuran cores?

Level: Advanced

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., sulfonyl) to steer bromination .

- Microwave-Assisted Synthesis : Accelerate reactions to minimize side products .

Case Study : Use 2-bromophenyl acetate intermediates to achieve >95% regioselectivity in Pd-catalyzed couplings .

How does the bromine atom affect the compound’s stability under acidic or oxidative conditions?

Level: Basic

Methodological Answer:

- Acidic Conditions : Bromine’s inductive effect stabilizes the aromatic ring against protonation.

- Oxidative Conditions : Susceptible to debromination; monitor via TLC or GC-MS .

Stability Testing Protocol: - Incubate compound in H₂O₂ (3%) or HCl (1M) at 25–80°C.

- Quantify degradation products using HPLC .

What role does this compound play in organocatalytic domino reactions?

Level: Advanced

Methodological Answer:

The compound acts as a Michael acceptor in asymmetric domino reactions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.